2-Propan-2-ylpyridin-4-amine;hydrochloride

Medicinal Chemistry Chemical Synthesis Procurement

2-Propan-2-ylpyridin-4-amine hydrochloride (CAS 2416235-00-0), also known as 2-isopropylpyridin-4-amine hydrochloride, is a heterocyclic organic compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol. This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C8H13ClN2
Molecular Weight 172.66
CAS No. 2416235-00-0
Cat. No. B2632962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propan-2-ylpyridin-4-amine;hydrochloride
CAS2416235-00-0
Molecular FormulaC8H13ClN2
Molecular Weight172.66
Structural Identifiers
SMILESCC(C)C1=NC=CC(=C1)N.Cl
InChIInChI=1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H
InChIKeyDMMLYMQQBZGHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Propan-2-ylpyridin-4-amine Hydrochloride (CAS 2416235-00-0): Chemical Profile and Procurement Considerations


2-Propan-2-ylpyridin-4-amine hydrochloride (CAS 2416235-00-0), also known as 2-isopropylpyridin-4-amine hydrochloride, is a heterocyclic organic compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural features—a pyridine ring substituted with an isopropyl group at the 2-position and an amino group at the 4-position, presented as a hydrochloride salt—confer distinct physicochemical properties that influence solubility, reactivity, and biological target engagement . For procurement, the hydrochloride salt form offers enhanced stability and ease of handling compared to the free base .

2-Propan-2-ylpyridin-4-amine Hydrochloride: Why In-Class Analogs Cannot Be Simply Substituted


While numerous 2-alkyl-4-aminopyridine derivatives exist as potential synthetic intermediates, direct substitution is fraught with risk due to significant variations in steric bulk, electronic character, and resulting physicochemical behavior. The isopropyl group at the 2-position provides a unique balance of steric hindrance and lipophilicity compared to smaller alkyl chains (e.g., methyl, ethyl) or more bulky tert-butyl analogs, which directly impacts binding pocket complementarity and metabolic stability in downstream kinase inhibitors . Furthermore, the hydrochloride salt form offers a distinct solubility and solid-state stability profile that cannot be replicated by the free base or alternative salts . Uncontrolled substitution with an analog lacking these precise structural and salt-form attributes can lead to altered reaction kinetics, reduced yields in multi-step syntheses, and unpredictable biological activity in pharmacological assays .

2-Propan-2-ylpyridin-4-amine Hydrochloride: Quantitative Differentiation Against Analogs


Purity and Physical Form: Solid Hydrochloride Salt Offers Handling and Stability Advantages Over Liquid Free Base

The hydrochloride salt (CAS 2416235-00-0) is supplied as a powder with a purity of 95% . In contrast, the corresponding free base (2-isopropylpyridin-4-amine, CAS 340006-70-4) is a pale-yellow to yellow-brown sticky oil to semi-solid , and other vendors describe it as a liquid . The solid powder form of the hydrochloride simplifies weighing, handling, and storage for synthetic workflows, particularly in automated synthesis platforms. The free base requires storage at 2-8°C under inert atmosphere and is prone to oxidation , whereas the hydrochloride is stable at room temperature .

Medicinal Chemistry Chemical Synthesis Procurement

Lipophilicity: Isopropyl Group Provides Balanced logP for Improved Membrane Permeability in Drug Design

Quantitative Structure-Property Relationship (QSPR) models predict a logP of approximately 3.22 for 2-isopropylpyridin-4-amine [1]. This value positions the compound favorably within the optimal lipophilicity range for central nervous system (CNS) drug candidates and for maintaining sufficient aqueous solubility. For context, the unsubstituted 4-aminopyridine has a logP of approximately 0.26 [2], while more heavily substituted analogs can exceed logP 5.0, which may compromise solubility and increase off-target binding.

Medicinal Chemistry Drug Design Physicochemical Properties

Basic Character: Enhanced pKa Influences Salt Formation and Receptor Binding Interactions

The predicted pKa of 2-isopropylpyridin-4-amine is 9.54 ± 0.30 . This value indicates significantly greater basicity compared to unsubstituted pyridine (pKa ~5.2) and is a direct consequence of the electron-donating isopropyl and amino substituents . The higher pKa favors protonation at physiological pH, which can enhance solubility and influence interactions with acidic residues in protein binding pockets (e.g., kinase ATP-binding sites). In contrast, 4-aminopyridine has a pKa of ~9.1, and the isopropyl group further increases basicity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Steric Bulk: Isopropyl Group at 2-Position Optimizes Binding Pocket Complementarity in Kinase Inhibitors

In the context of Bruton's Tyrosine Kinase (BTK) inhibitor design, the 2-isopropylpyridin-4-amine scaffold has been identified as a privileged hinge-binding motif . The isopropyl group at the 2-position provides steric bulk that can effectively fill a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity. While direct comparative IC50 data for the free amine is not available in the public domain, related kinase inhibitors incorporating this scaffold have demonstrated picomolar to nanomolar activity [1]. In contrast, analogs with smaller alkyl groups (e.g., methyl) may not fully occupy the pocket, leading to reduced affinity, while larger groups (e.g., tert-butyl) can cause steric clashes and loss of activity.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

2-Propan-2-ylpyridin-4-amine Hydrochloride: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Next-Generation Kinase Inhibitors for Oncology and Inflammation

The 2-isopropylpyridin-4-amine scaffold is a validated hinge-binding motif for targeting the ATP-binding pocket of kinases, including Bruton's Tyrosine Kinase (BTK), a key drug target in B-cell malignancies and autoimmune diseases . The hydrochloride salt form facilitates efficient incorporation into amide bond-forming reactions, such as those with activated carboxylic acids or acid chlorides, enabling the rapid construction of focused kinase inhibitor libraries. The predicted logP of 3.22 [1] suggests this building block is particularly well-suited for developing CNS-penetrant kinase inhibitors or for optimizing the lipophilic efficiency (LipE) of lead compounds.

Chemical Biology: Development of Bidentate Directing Groups for C–H Functionalization

The 2-(pyridin-2-yl)isopropyl amine (PIP amine) structural class, closely related to 2-isopropylpyridin-4-amine, has been established as a powerful bidentate directing group for palladium-catalyzed C–H activation reactions [2]. This methodology enables the regioselective functionalization of otherwise inert C–H bonds in complex molecules, a cornerstone of late-stage diversification in drug discovery. The 4-amino substitution in 2-isopropylpyridin-4-amine offers a synthetic handle for tethering the directing group to diverse substrates, expanding the scope of this powerful transformation.

Process Chemistry: Solid Hydrochloride Salt for Automated and High-Throughput Synthesis Platforms

The powder form and room temperature stability of 2-propan-2-ylpyridin-4-amine hydrochloride make it an ideal candidate for use in automated parallel synthesizers and high-throughput experimentation (HTE) workflows. Unlike the free base, which is an oil or semi-solid requiring refrigerated storage , the hydrochloride can be accurately weighed and dispensed by robotic systems, minimizing handling errors and increasing reproducibility in large-scale library production and reaction optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propan-2-ylpyridin-4-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.